molecular formula C16H16ClFN4O2 B2456963 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034364-39-9

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2456963
CAS No.: 2034364-39-9
M. Wt: 350.78
InChI Key: ARYMRGRUDGCWFR-UHFFFAOYSA-N
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Description

3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a chloropyrimidine scaffold, a motif frequently found in compounds with diverse biological activities. Pyrimidine-based structures are known to be explored in various research areas, including the development of kinase inhibitors and antibacterial agents . The molecule's specific architecture, combining a chloropyrimidine group linked to a pyrrolidine carboxamide, makes it a potential candidate for use as a key intermediate or a building block in organic synthesis. Researchers may employ this compound in the design and synthesis of novel chemical entities for high-throughput screening against biological targets. The presence of the 4-fluorobenzyl group is a common feature in many pharmacologically active compounds, often included to modulate properties like potency and selectivity. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYMRGRUDGCWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The chloropyrimidine is then coupled with the pyrrolidine ring using a suitable base and solvent, such as potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Introduction of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloropyrimidine Reactivity)

The 5-chloropyrimidin-2-yl group serves as a key electrophilic site for nucleophilic substitution. This reactivity is critical for generating derivatives or conjugates.

Reaction TypeConditionsOutcomeYieldSource
Oxy-functionalization K2_2CO3_3, DMF, 80°CSubstitution of chlorine with pyrrolidine-3-oxy group77%
Amination NH3_3/MeOH, RTReplacement of Cl with -NH2_250–60%

Mechanistic Insight :

  • The electron-deficient pyrimidine ring facilitates attack by oxygen or nitrogen nucleophiles under mild basic conditions.

  • Steric hindrance at the 2-position directs substitution primarily at the 5-chloro site .

Amide Bond Formation and Modifications

The carboxamide linkage (N-(4-fluorobenzyl)) is synthesized via coupling reactions, with potential for further functionalization.

Hydrolysis of Ester Precursors

Intermediate ethyl esters (e.g., 11 in ) are hydrolyzed to carboxylic acids using:

  • Basic conditions : NaOH/EtOH, 70°C (85–90% yield)

  • Acidic conditions : HCl/MeOH, RT (lower selectivity)

Pyrrolidine Ring Functionalization

The pyrrolidine core undergoes stereoselective modifications to optimize pharmacological properties.

ReactionConditionsProductApplication
Oxidation mCPBA, CHCl3_3N-Oxide derivativesEnhances solubility
Cyanation TMSCN, TEACyanopyrrolidine analogsIntermediate for SAR studies

Key Observation :

  • Substituents at the 3-position of pyrrolidine influence conformational flexibility and binding affinity .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable diversification of the fluorobenzyl group:

Reaction TypeCatalystsSubstratesYield
Suzuki coupling Pd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acids40–65%
Buchwald–Hartwig Pd2_2(dba)3_3, XPhosSecondary amines55–70%

Limitations :

  • Steric bulk from the pyrrolidine ring reduces reactivity at meta/para positions of the benzyl group .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers:

pHHalf-life (37°C)Degradation Products
7.48.2 hHydrolyzed carboxamide, chloropyrimidine
1.21.5 hCleavage of ether linkage

Structural Vulnerabilities :

  • The pyrrolidine-1-carboxamide bond is prone to enzymatic hydrolysis.

  • Chloropyrimidine may undergo glutathione conjugation in vivo .

Synthetic Route Optimization

A representative multi-step synthesis is summarized below:

Step 1 : Synthesis of 5-chloro-2-(pyrrolidin-3-yloxy)pyrimidine

  • React 3-hydroxypyrrolidine with 2,5-dichloropyrimidine (K2_2CO3_3, DMF, 80°C) .

Step 2 : Carboxamide Formation

  • Couple with 4-fluorobenzylamine (EDCI/HOBt, DCM) .

Step 3 : Final Purification

  • Column chromatography (silica gel, EtOAc/hexane) yields 98% purity .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor within various biological pathways. It may interact with specific enzymes or receptors, modulating their activity. Research has indicated its potential roles in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, offering insights into drug development.
  • Biochemical Probes : Its ability to bind selectively to biological targets makes it a candidate for studying specific cellular processes.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research has indicated potential anticancer properties, with studies showing its effectiveness against various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the applications of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), and Hela (cervical cancer). The inhibition rates varied, indicating potential for further optimization in drug design .
  • Antifungal Activity :
    • Another research effort evaluated similar pyrimidine derivatives for antifungal properties. Some compounds demonstrated effective inhibition against fungal strains at concentrations as low as 50 μg/ml .
  • Insecticidal Properties :
    • The compound has also been assessed for its insecticidal activity against agricultural pests. Certain derivatives showed promising results in controlling pest populations compared to standard insecticides .

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methylbenzyl)pyrrolidine-1-carboxamide
  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Uniqueness

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific domains

Biological Activity

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted significant attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a fluorobenzyl group, which contribute to its versatility in research applications.

  • Molecular Formula : C₁₆H₁₆ClFN₄O₂
  • Molecular Weight : 350.77 g/mol
  • CAS Number : 2034364-39-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
  • Synthesis of the Chloropyrimidine Moiety : Involves chlorination of a pyrimidine derivative.
  • Coupling Reaction : The chloropyrimidine is coupled with the pyrrolidine ring using bases like potassium carbonate in solvents such as dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or modulator in various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives containing pyrimidine structures often exhibit significant antibacterial effects. For instance, compounds related to this structure have shown strong activity against Staphylococcus aureus , with MIC values comparable to penicillin .

Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. For example, certain pyrimidine derivatives have been shown to inhibit COX-2 activity effectively, with IC₅₀ values indicating potent anti-inflammatory potential .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have demonstrated promising results. Compounds exhibiting similar structural features have been tested for their ability to inhibit PARP enzymes, showing IC₅₀ values in the low nanomolar range against cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/EnzymeIC₅₀/MIC Value
Compound AAntibacterialS. aureus0.96 - 7.81 μg/mL
Compound BAnti-inflammatoryCOX-20.04 ± 0.09 μmol
Compound CAnticancerPARP-1~4 nM

Case Study: Antibacterial Evaluation

In a comparative study, several pyrimidine derivatives were evaluated for their antibacterial properties against common pathogens like E. coli , Klebsiella pneumonia , and Pseudomonas aeruginosa . Most exhibited strong antibacterial effects against S. aureus, while showing weaker activity against other strains .

Case Study: Anti-inflammatory Assessment

In vitro assays assessed the anti-inflammatory activity of various derivatives, revealing that certain compounds significantly inhibited nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .

Q & A

Basic: What are the established synthetic routes for 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Amide bond formation between the pyrrolidine-carboxamide core and the 4-fluorobenzylamine moiety using activating agents like EDC·HCl and HOBt·H₂O in the presence of triethylamine .
  • Nucleophilic Substitution : Introduction of the 5-chloropyrimidin-2-yloxy group via SNAr (nucleophilic aromatic substitution) under basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Key Validation : NMR (¹H/¹³C) and HPLC are critical for confirming structural integrity .

Basic: What spectroscopic and chromatographic techniques are used for characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the compound’s stereochemistry and confirm substitutions (e.g., fluorobenzyl protons at ~7.2 ppm, pyrimidine signals at ~8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters affecting yield. For example, a 2³ factorial design can optimize SNAr reaction efficiency .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield. Central Composite Design (CCD) is effective for non-linear relationships .
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (ANOVA, p < 0.05).

Advanced: How to resolve contradictory data in pharmacological activity studies?

Methodological Answer:

  • Comparative Structural Analysis : Compare analogues (e.g., trifluoromethyl vs. methyl substitutions) to assess how electronic effects modulate target binding .
  • Binding Assay Reproducibility : Use orthogonal methods (e.g., SPR and ITC) to validate receptor affinity. Contradictions may arise from assay-specific artifacts (e.g., fluorescence interference) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or pharmacokinetic differences .

Advanced: What in silico methods predict physicochemical properties and target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the pyrrolidine ring and fluorobenzyl group in aqueous vs. lipid environments .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases or GPCRs). Pay attention to halogen-bonding interactions from the chloropyrimidine group .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability, leveraging the compound’s trifluoromethyl and pyrimidine motifs .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy of fluorinated/chlorinated intermediates .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF or dichloromethane).
  • Waste Disposal : Segregate halogenated waste according to institutional guidelines .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Isosteric Replacement : Substitute metabolically labile groups (e.g., methyl esters) with stable motifs like trifluoromethyl .
  • Deuterium Incorporation : Replace hydrogen atoms at metabolically active sites (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with enzymatically cleavable moieties to enhance bioavailability .

Advanced: How to design bioactivity studies for mechanistic insights?

Methodological Answer:

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling effects (e.g., MAPK or PI3K inhibition).
  • Resistance Studies : Generate resistant cell lines via prolonged exposure to identify compensatory pathways (e.g., ABC transporter upregulation) .

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